ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
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Overview
Description
Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound that belongs to the thiazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of various functional groups through reactions such as sulfonylation, amination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can be compared with other thiazolopyridine derivatives, such as:
- Ethyl 5-amino-3-oxo-6-(methylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate
- Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-furyl)-2-(2-furylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate
Properties
Molecular Formula |
C25H20N2O5S4 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-amino-6-(benzenesulfonyl)-3-oxo-7-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C25H20N2O5S4/c1-2-32-25(29)20-19(17-11-7-13-34-17)21(36(30,31)16-9-4-3-5-10-16)22(26)27-23(28)18(35-24(20)27)14-15-8-6-12-33-15/h3-14,19H,2,26H2,1H3/b18-14- |
InChI Key |
DVIYNFDFQYZXNO-JXAWBTAJSA-N |
SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CC=CS5)S2 |
Isomeric SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)/C(=C/C5=CC=CS5)/S2 |
Canonical SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CC=CS5)S2 |
Origin of Product |
United States |
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